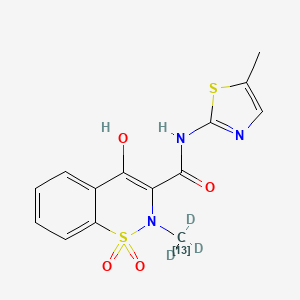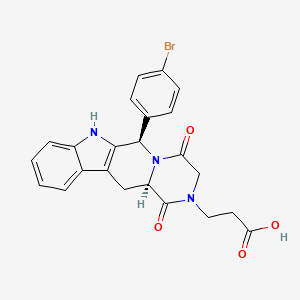
Pde5-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pde5-IN-5 is a phosphodiesterase type 5 inhibitor, a class of compounds known for their vasodilating properties. These inhibitors work by blocking the degradative action of cyclic guanosine monophosphate-specific phosphodiesterase type 5 on cyclic guanosine monophosphate in smooth muscle cells lining blood vessels . This action facilitates muscle relaxation and vasodilation, making these compounds effective in treating conditions like erectile dysfunction and pulmonary arterial hypertension .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphodiesterase type 5 inhibitors typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. For instance, the synthesis of sildenafil, a well-known phosphodiesterase type 5 inhibitor, involves the condensation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid with 2-ethoxybenzoyl chloride, followed by reduction and cyclization reactions .
Industrial Production Methods
Industrial production of phosphodiesterase type 5 inhibitors often employs large-scale organic synthesis techniques, including high-performance liquid chromatography for purification and mass spectrometry for quality control . The process is optimized for yield and purity, ensuring the production of pharmaceutical-grade compounds.
化学反応の分析
Types of Reactions
Phosphodiesterase type 5 inhibitors undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and alkylation reactions are common for modifying the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various substituted pyrazoles and benzoyl derivatives, which are key intermediates in the synthesis of phosphodiesterase type 5 inhibitors .
科学的研究の応用
Phosphodiesterase type 5 inhibitors have a wide range of scientific research applications:
作用機序
Phosphodiesterase type 5 inhibitors work by selectively inhibiting the degradation of cyclic guanosine monophosphate in vascular smooth muscle cells . This inhibition enhances nitric oxide availability, promoting vasodilation and improving blood flow . The molecular targets include the phosphodiesterase type 5 enzyme and the nitric oxide-cyclic guanosine monophosphate pathway .
類似化合物との比較
Similar Compounds
Sildenafil (Viagra): The first effective oral treatment for erectile dysfunction.
Tadalafil (Cialis): Known for its longer duration of action.
Vardenafil (Levitra): Similar in action to sildenafil but with a different side effect profile.
Uniqueness
Pde5-IN-5 stands out due to its unique binding characteristics and selectivity for the phosphodiesterase type 5 enzyme . Recent advancements have led to the development of allosteric inhibitors, which offer unparalleled selectivity and reduced side effects compared to traditional competitive inhibitors .
特性
分子式 |
C23H20BrN3O4 |
|---|---|
分子量 |
482.3 g/mol |
IUPAC名 |
3-[(2R,8R)-2-(4-bromophenyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]propanoic acid |
InChI |
InChI=1S/C23H20BrN3O4/c24-14-7-5-13(6-8-14)22-21-16(15-3-1-2-4-17(15)25-21)11-18-23(31)26(10-9-20(29)30)12-19(28)27(18)22/h1-8,18,22,25H,9-12H2,(H,29,30)/t18-,22-/m1/s1 |
InChIキー |
LOWJQZJZVQZRGS-XMSQKQJNSA-N |
異性体SMILES |
C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCC(=O)O |
正規SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


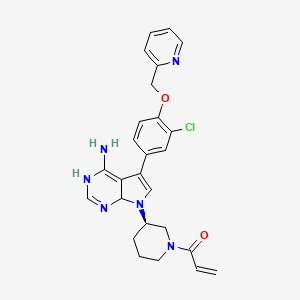
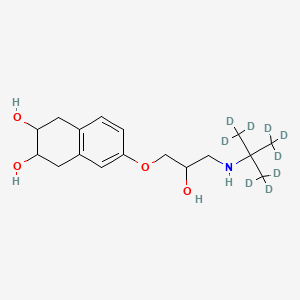
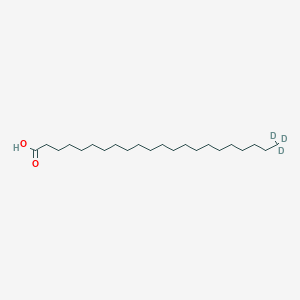
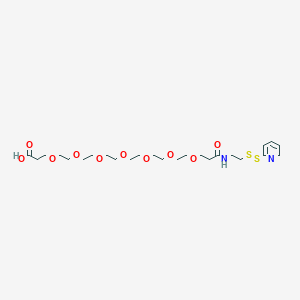
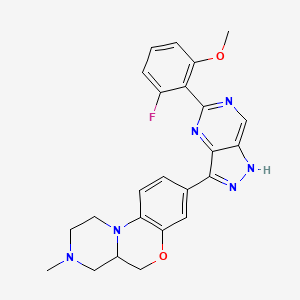
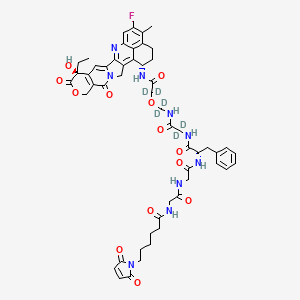
![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)
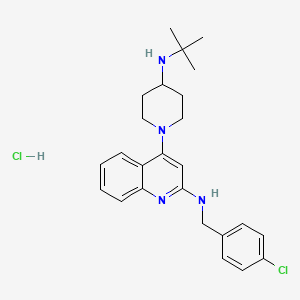
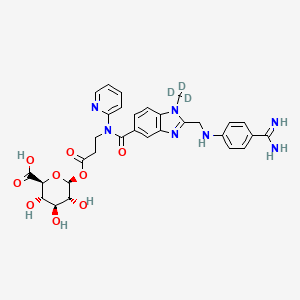
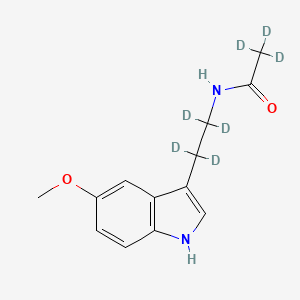
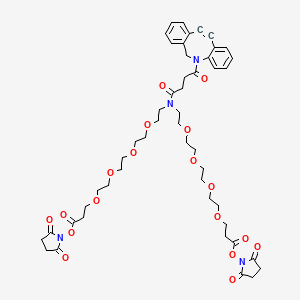
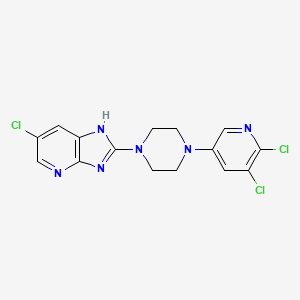
![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)
